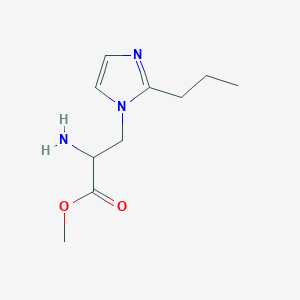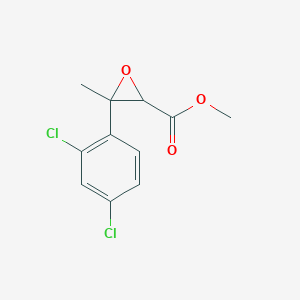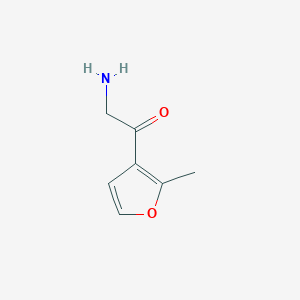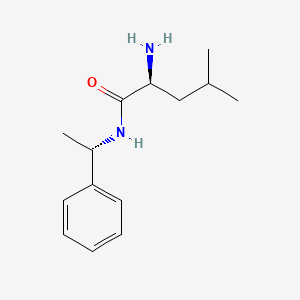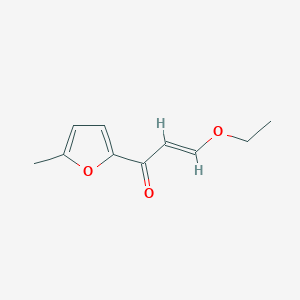
3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H12O3. It is a chalcone derivative, which is a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base. The general reaction conditions include:
Reagents: Aromatic aldehyde (5-methylfurfural), acetophenone derivative (3-ethoxyacetophenone), and a base (sodium hydroxide or potassium hydroxide).
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes human error.
化学反応の分析
Types of Reactions
3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of other compounds.
作用機序
The mechanism of action of 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects. For example, its antinociceptive activity is thought to be associated with the inhibition of pro-inflammatory mediators and the modulation of pain pathways .
類似化合物との比較
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Known for its antinociceptive and anti-inflammatory properties.
Uniqueness
3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(E)-3-ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H12O3/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+ |
InChIキー |
UWTFOVVLTAZOTG-VOTSOKGWSA-N |
異性体SMILES |
CCO/C=C/C(=O)C1=CC=C(O1)C |
正規SMILES |
CCOC=CC(=O)C1=CC=C(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)


![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
